molecular formula C25H26O6 B1195126 Dihydrocudraflavone B

Dihydrocudraflavone B

Cat. No.: B1195126
M. Wt: 422.5 g/mol
InChI Key: QLIUUAVXEZLWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocudraflavone B is a prenylated flavone first isolated from Maclura tinctoria, a plant species traditionally studied for its bioactive compounds. Structurally, it belongs to the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone modified with prenyl (isoprenoid) groups . The compound was identified during investigations into the anti-HIV activity of Maclura tinctoria extracts, where it demonstrated moderate inhibitory effects against HIV-1 replication in vitro . Its isolation and characterization were achieved through spectroanalytical methods, including NMR and mass spectrometry, confirming its distinct prenylation pattern and stereochemistry .

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8,11-12,26-28H,7,9-10H2,1-4H3

InChI Key

QLIUUAVXEZLWRV-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(OC2=CC3=C(CCC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C

Canonical SMILES

CC(=CCC1=C(OC2=CC3=C(CCC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C

Synonyms

dihydrocudraflavone B

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Differences :

  • This compound is a flavone derivative, whereas macluraxanthones B and C are xanthones. Flavones have a 15-carbon skeleton (C6-C3-C6), while xanthones feature a dibenzo-γ-pyrone core (C6-C1-C6) .
  • The prenyl group in this compound is saturated (dihydro-prenyl), unlike the unsaturated prenyl chains in macluraxanthones .

Prenylation is hypothesized to enhance membrane permeability and target binding, a trait shared across these compounds .

Source Specificity :

  • All analogues were isolated from Maclura tinctoria, suggesting this plant is a rich source of prenylated anti-HIV agents. However, this compound is unique in its flavone backbone, unlike the xanthone-dominated profile of other isolates .

Research Implications and Limitations

  • However, cytotoxicity and mechanistic studies are lacking in the current literature .
  • Comparative Limitations : Direct quantitative comparisons (e.g., IC50, selectivity indices) between this compound and macluraxanthones are unavailable, limiting mechanistic insights .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation of Dihydrocudraflavone B?

Answer:
this compound (C25H26O6, MW 422.17) requires multi-modal validation:

  • NMR Spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, confirming the flavanone backbone and substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS/MS to verify molecular ion peaks ([M+H]⁺ at m/z 423.17) and fragmentation patterns.
  • Chromatography : HPLC or UPLC with a C18 column and UV detection (λ ~280 nm for flavonoid absorption) to assess purity and retention time consistency.
    Methodological Note: Cross-reference data with published spectra for related flavanones and document solvent systems/conditions for reproducibility .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from variability in experimental design. Key steps include:

  • Variable Standardization : Compare cell lines (e.g., HepG2 vs. RAW264.7), assay protocols (e.g., DPPH vs. ABTS for antioxidant activity), and dosage ranges.
  • Replication : Repeat assays under identical conditions, including positive controls (e.g., quercetin for antioxidant studies).
  • Meta-Analysis : Statistically pool data from multiple studies to identify trends or outliers. For example, conflicting cytotoxicity results may stem from differential apoptosis pathways or impurity profiles.
    Reference: Always disclose methodological details (e.g., incubation time, solvent used) to enable cross-study validation .

Basic: What in vitro models are optimal for initial screening of this compound’s anti-inflammatory activity?

Answer:

  • Cell-Based Assays :
    • RAW264.7 Macrophages : Measure NO production inhibition via Griess assay after LPS stimulation.
    • THP-1 Monocytes : Quantify cytokine (IL-6, TNF-α) suppression via ELISA.
  • Enzymatic Assays : COX-2 and 5-LOX inhibition assays to evaluate dual pathway activity.
    Methodological Note: Include dose-response curves (IC50 calculations) and validate results with positive controls (e.g., dexamethasone) .

Advanced: How can extraction protocols for this compound be optimized to improve yield and purity?

Answer:
Use a Design of Experiments (DoE) approach:

  • Parameters : Solvent polarity (e.g., ethanol:water ratios), temperature (40–80°C), and extraction time (2–12 hrs).
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.
  • Validation : Compare yields via HPLC and confirm structural integrity with NMR post-extraction.
    Example Table:
Solvent SystemTemperature (°C)Yield (%)Purity (%)
70% Ethanol601.895
50% Methanol701.592
Reference: Document all parameters in supplementary materials to enable replication .

Advanced: What computational strategies support mechanistic studies of this compound’s molecular targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like NF-κB or KEAP1. Validate with site-directed mutagenesis.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
  • Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify synergistic pathways.
    Methodological Note: Cross-validate in silico findings with wet-lab assays (e.g., Western blot for protein expression) .

Basic: How should researchers address solubility challenges in this compound bioassays?

Answer:

  • Solvent Selection : Use DMSO (≤0.1% final concentration) for stock solutions; dilute in assay-compatible buffers (e.g., PBS).
  • Surfactants : Add Tween-20 (0.01–0.1%) to enhance aqueous solubility.
  • Controls : Include solvent-only controls to rule out vehicle-induced artifacts.
    Reference: Pre-test solubility via dynamic light scattering (DLS) .

Advanced: What statistical methods are critical for analyzing dose-dependent effects in this compound studies?

Answer:

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
  • ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences).
  • Survival Analysis : For in vivo toxicity studies, apply Kaplan-Meier curves and log-rank tests.
    Methodological Note: Report p-values, confidence intervals, and effect sizes to ensure transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocudraflavone B
Reactant of Route 2
Dihydrocudraflavone B

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